molecular formula C13H7F9O2 B067550 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione CAS No. 168920-97-6

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione

Cat. No.: B067550
CAS No.: 168920-97-6
M. Wt: 366.18 g/mol
InChI Key: MYWBHGPUNSBHHA-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione is a strategically fluorinated β-diketone ligand of significant interest in coordination chemistry and materials science. Its core research value lies in the synergistic combination of a rigid, electron-withdrawing perfluoroalkyl chain with the chelating ability of the 1,3-diketonate moiety. This structure confers exceptional properties, making it an excellent ligand for the synthesis of volatile and thermally stable metal-organic complexes, particularly with lanthanides (e.g., Eu³⁺, Tb³⁺) for advanced luminescent materials. The strong inductive effect of the nonafluoro moiety enhances the ligand's Lewis acidity, facilitating complex formation and tuning the electrochemical and photophysical properties of the resulting metal complexes. Primary research applications extend to its use as a key precursor for the development of metallorganic chemical vapor deposition (MOCVD) precursors, the creation of highly efficient electroluminescent devices, and the design of novel catalysts and magnetic materials. Its unique fluorinated backbone is also being explored in the synthesis of sophisticated organic molecules and supramolecular assemblies where the modulation of electronic environment and lipophilicity is critical. This compound is provided exclusively for laboratory research purposes.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(24)6-8(23)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBHGPUNSBHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895962
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168920-97-6
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange with Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride facilitates the replacement of hydroxyl or carbonyl oxygen atoms with fluorine. This method is particularly effective for introducing multiple fluorine atoms in a single step. The diketone precursor is treated with SF₄ under anhydrous conditions, often in the presence of a catalyst such as hydrogen fluoride (HF).

Reaction Mechanism :
R-CO-CR’-CO-R”+SF₄R-CF-CF’-CF-R”+SOF₂\text{R-CO-CR'-CO-R''} + \text{SF₄} \rightarrow \text{R-CF-CF'-CF-R''} + \text{SOF₂}

Precursor Synthesis and Functionalization

Claisen Condensation for Diketone Formation

The β-diketone backbone is synthesized via Claisen condensation between phenylacetyl chloride and a fluorinated ester. For instance, ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate reacts with phenylacetyl chloride in the presence of sodium hydride (NaH) to form the diketone intermediate.

Optimized Conditions :

  • Molar Ratio (Ester:Acetyl Chloride): 1:1.2

  • Solvent: Dry diethyl ether

  • Temperature: 0°C (slow warming to room temperature)

ParameterValue
Conversion Rate85–90%
Isolated Yield70–75%

Catalytic Asymmetric Fluorination

Recent advances in asymmetric catalysis enable enantioselective fluorination. Chiral ligands, such as (R)-BINAP, coordinate with palladium to induce stereoselectivity during fluorination. This method is critical for producing enantiomerically pure derivatives for pharmaceutical applications.

Catalytic System :

  • Catalyst: Pd(OAc)₂/(R)-BINAP

  • Fluorinating Agent: Selectfluor®

  • Solvent: Acetonitrile

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed to enhance reaction control and reduce byproduct formation.

Continuous-Flow Fluorination

A tubular reactor system allows for precise temperature modulation and rapid mixing. The diketone precursor and perfluoroalkyl iodide are pumped through a reactor packed with AIBN-coated beads, ensuring consistent radical initiation.

Process Metrics :

  • Throughput: 5–10 kg/day

  • Purity: 98–99% (GC-MS)

Purification and Isolation

Crude product purification involves a two-step process:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and water.

  • Crystallization : Recrystallization from ethanol yields white crystalline solid.

Purification StepRecovery Rate
Extraction90–95%
Crystallization80–85%

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR : Peaks at δ = -110 to -125 ppm confirm CF₃ and CF₂ groups.

  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures purity ≥98%.

ConditionDegradation Rate
25°C (dry air)<1% over 6 months
40°C/75% RH5–7% over 6 months

Comparative Analysis with Analogous Compounds

Fluorinated β-diketones exhibit distinct reactivity profiles compared to non-fluorinated analogs:

PropertyNonafluoro DerivativeNon-Fluorinated Analog
Boiling Point270.9°C180–200°C
LogP4.301.50
Hydrolytic StabilityModerateLow

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

    Oxidation: Fluorinated ketones and carboxylic acids.

    Reduction: Fluorinated alcohols and hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. This makes it an attractive candidate for various applications, including drug development and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated β-Diketones

1-(4-Chlorophenyl)-4,5,5,6,6,6-Heptafluorohexane-1,3-dione
  • Molecular Formula : C₁₂H₇ClF₇O₂
  • Key Differences: Contains seven fluorine atoms (vs. nine in the nonafluoro compound). Substituted with a 4-chlorophenyl group instead of a simple phenyl group. Regioselectivity Issues: Forms regioisomers during reactions with ammonium acetate, complicating synthesis .
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)
  • Molecular Formula : C₁₁H₂₀O₂
  • Key Differences: No fluorine substituents; instead, branched methyl groups enhance steric hindrance. Lower LogP: ~1.5–2.0, indicating reduced lipophilicity compared to fluorinated analogs. Applications: Common ligand in coordination chemistry for stabilizing metal complexes (e.g., lanthanides) .

Heterocyclic Diketone Derivatives

NSC777205 and NSC777207 (Oxazine-dione Derivatives)
  • Structural Features :
    • 3-Phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione core.
    • NSC777207 includes a 7-methoxy group .
  • Key Differences :
    • Drug-like Properties : Both satisfy Lipinski’s rules, with NSC777205 exhibiting 2-fold higher blood-brain barrier permeability than NSC777207 .
    • Toxicity : Lower acute toxicity in rats compared to fluorinated β-diketones, making them viable drug candidates.

Agrochemically Relevant Diones

Cyclohexane-1,3-dione Derivatives (Patent Compounds)
  • Structural Features : Cyclic diketones with halogen or alkyl substituents.
  • Key Differences: Herbicidal Activity: Designed for grassy weed control, leveraging diketone reactivity for plant enzyme inhibition . Reduced Fluorination: Lower environmental persistence compared to perfluorinated compounds like the nonafluoro derivative.

Comparative Data Table

Property/Compound 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione 1-(4-Chlorophenyl)-4,5,5,6,6,6-Heptafluorohexane-1,3-dione 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) NSC777205
Molecular Formula C₁₃H₇F₉O₂ C₁₂H₇ClF₇O₂ C₁₁H₂₀O₂ C₁₉H₁₂ClFNO₃
Fluorine Atoms 9 7 0 1 (in aniline)
LogP 4.30 ~3.8 (estimated) ~1.5–2.0 2.85
Boiling Point (°C) 270.9 Not reported ~250–270 Not reported
Key Applications Coordination chemistry, fluoropolymer precursors β-Enamino ketone synthesis Metal complex stabilization Anticancer agents

Biological Activity

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione (CAS Number: 168920-97-6) is a fluorinated organic compound characterized by its unique chemical structure that includes multiple fluorine atoms. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C13H7F9O2C_{13}H_7F_9O_2, with a molecular weight of 366.18 g/mol. The presence of fluorine atoms contributes to its chemical stability and resistance to metabolic degradation. The compound exhibits a boiling point of approximately 270.9°C and a density of 1.465 g/cm³ .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The fluorinated structure enhances its lipophilicity and alters its interaction with cellular membranes and proteins. This can lead to various effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Membrane Properties : Its lipophilic nature can affect membrane fluidity and permeability.
  • Potential Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties due to their interaction with microbial membranes.

Biological Studies

Research on the biological activity of this compound is limited but promising. Below are some notable findings:

Antimicrobial Activity

In preliminary studies assessing the antimicrobial properties of fluorinated compounds similar to this one:

  • Tested Organisms : Various strains of bacteria and fungi.
  • Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) assays.
  • Results : Some derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

Cytotoxicity studies have been conducted using cell lines such as:

  • HeLa Cells : Evaluated for viability post-treatment with varying concentrations of the compound.
  • Findings : Indicated a dose-dependent reduction in cell viability at higher concentrations; further studies are needed to elucidate the underlying mechanisms.

Data Table: Summary of Biological Activity Studies

Study TypeOrganism/Cell LineMethodologyKey Findings
AntimicrobialBacterial strainsDisk diffusionSignificant inhibition observed
CytotoxicityHeLa cellsMTT assayDose-dependent viability reduction
Enzyme InhibitionVarious enzymesEnzyme activity assaysPotential inhibition noted

Case Studies

While specific case studies on this compound are scarce in literature due to its relatively recent synthesis and characterization:

  • Fluorinated Drug Development : Research has indicated that fluorinated compounds can enhance the pharmacokinetic properties of drugs. This compound may serve as a scaffold for developing new pharmaceuticals with improved efficacy.
  • Material Science Applications : Its chemical stability makes it suitable for applications in coatings and materials that require resistance to harsh conditions.

Future Directions

Further research is warranted to fully explore the biological activity of this compound. Key areas for future investigation include:

  • Detailed mechanistic studies on enzyme interactions.
  • Exploration of its potential as an antimicrobial agent.
  • Development of derivatives for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione, and how can purity be maximized?

  • Methodology : The synthesis typically involves fluorination of a diketone precursor using perfluoroalkyl iodides or sulfur tetrafluoride (SF₄) under anhydrous conditions. A two-step approach is recommended:

Step 1 : Condensation of phenylacetyl chloride with a fluorinated heptane-dione intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

  • Key Data :

ParameterValueSource
Yield65–75%
Purity (HPLC)≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies fluorination patterns (δ -110 to -125 ppm for CF₃ and CF₂ groups) .
  • ¹H/¹³C NMR : Confirms phenyl group integration (δ 7.2–7.8 ppm for aromatic protons) and diketone carbonyl signals (δ 190–210 ppm) .
  • FT-IR : Strong C=O stretches at 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
    • Data Validation : Cross-reference with computational simulations (e.g., Gaussian09) to resolve overlapping signals .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to monitor degradation products.
  • Findings :

  • Stable : In inert atmospheres (N₂) at -20°C; <2% degradation after 6 months.
  • Unstable : In aqueous solutions (pH < 5), hydrolysis of the diketone moiety occurs within 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1,3-dione group in coordination chemistry?

  • Methodology : Employ density functional theory (DFT) to model chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Key steps:

Optimize geometry using B3LYP/6-31G(d).

Calculate binding energies and orbital interactions .

  • Results : The diketone’s enol form stabilizes metal complexes via resonance-assisted hydrogen bonding (RAHB), with binding energies ranging from -25 to -40 kcal/mol .

Q. How can discrepancies in crystallographic data be resolved for fluorinated diketones?

  • Case Study : Reanalysis of single-crystal XRD data (e.g., CCDC entries) revealed misassigned fluorine positions due to disorder. Refinement using SHELXL with restraints on F-atom occupancy improved R-factors from 0.12 to 0.05 .
  • Best Practices :

  • Use high-resolution synchrotron data (λ = 0.7 Å).
  • Apply Hirshfeld surface analysis to validate intermolecular contacts .

Q. What strategies mitigate environmental release of perfluorinated byproducts during lab-scale reactions?

  • Methodology : Implement closed-loop systems with activated carbon filters to capture volatile fluorinated compounds. Monitor effluent using LC-MS/MS.
  • Data :

ParameterEfficiency
Byproduct capture>95%
Detection limit0.1 ppb

Q. How does fluorination alter the compound’s hydrophobicity and membrane permeability in biological assays?

  • Methodology :

Measure logP values using shake-flask assays (octanol/water).

Assess permeability via Caco-2 cell monolayers .

  • Results :

PropertyValue
logP4.2 ± 0.3
Apparent permeability (Papp)8.7 × 10⁻⁶ cm/s

Data Contradiction Analysis

Q. Conflicting NMR assignments for CF₃ groups: How to reconcile?

  • Root Cause : Dynamic averaging in solution vs. static solid-state structures.
  • Resolution : Compare solution-state ¹⁹F NMR with solid-state MAS NMR. For example, CF₃ groups exhibit a single peak in solution but split into multiple signals in the solid state due to crystal packing .

Applications in Advanced Research

Q. Can this compound act as a photoacid generator in lithography?

  • Methodology : Irradiate thin films (λ = 248 nm) and measure acid generation via pH-sensitive dyes.
  • Outcome : Quantum yield of 0.45 ± 0.05, suitable for deep-UV photoresists .

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